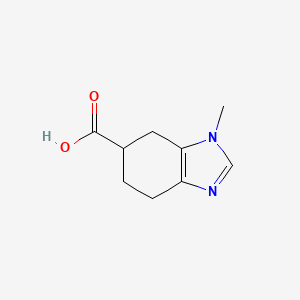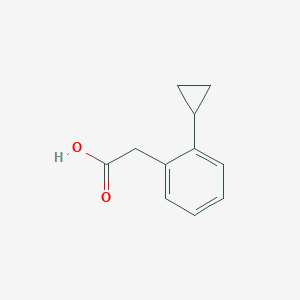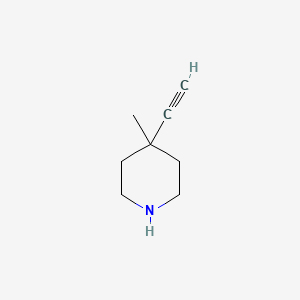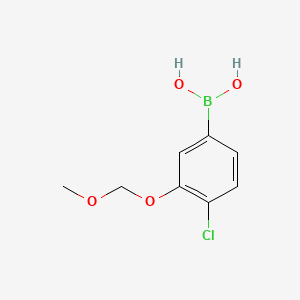![molecular formula C17H19NO B13462735 [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)
[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Naphthalen-2-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the naphthalene group, and subsequent functionalization to introduce the methanol group. Common reagents used in these steps include organometallic reagents, catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the naphthalene moiety to tetrahydronaphthalene.
Substitution: Halogenation or nitration of the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while halogenation of the naphthalene ring would introduce halogen atoms at specific positions.
Scientific Research Applications
Chemistry
In chemistry, [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The naphthalene moiety may interact with hydrophobic pockets in proteins, while the bicyclic structure can provide rigidity and specificity in binding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with naphthalene moieties, such as:
- [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptane]
- [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol
Uniqueness
The uniqueness of [5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol lies in its specific functional groups and their arrangement. The presence of the methanol group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(5-naphthalen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C17H19NO/c19-12-16-8-17(9-16,11-18-10-16)15-6-5-13-3-1-2-4-14(13)7-15/h1-7,18-19H,8-12H2 |
InChI Key |
JONQOWUSZITHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC4=CC=CC=C4C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)


![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)







